N-{2-[(2-phenylethyl)amino]ethyl}acetamide

Phenylethanolamine N-methyltransferase inhibition Enzymatic potency Structure-activity relationship

Researchers requiring a validated negative control for phenylethanolamine N-methyltransferase (PNMT) assays often face batch-to-batch variability with generic reagents. This compound, with a defined Ki of 1.11 × 10⁶ nM for PNMT, provides a consistent low-affinity reference baseline. • Structurally authenticated scaffold for sodium/calcium channel modulator SAR programs. • Balanced LogP (~0.84-0.95) for reproducible membrane permeability studies. • Consistent 95% purity specification across batches; non-hazardous for routine ambient shipping.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13259306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(2-phenylethyl)amino]ethyl}acetamide
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(=O)NCCNCCC1=CC=CC=C1
InChIInChI=1S/C12H18N2O/c1-11(15)14-10-9-13-8-7-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,15)
InChIKeyLTBLBHIFFQXSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-{2-[(2-phenylethyl)amino]ethyl}acetamide Physicochemical Profile


N-{2-[(2-phenylethyl)amino]ethyl}acetamide (CAS 1042538-84-0) is a synthetic small molecule belonging to the class of substituted 2-[2-(phenyl)ethylamino]alkaneamide derivatives [1]. With a molecular formula of C₁₂H₁₈N₂O and molecular weight of 206.28 g/mol , it features an ethylenediamine core linking an acetamide moiety to a 2-phenylethylamino group . This compound serves as a versatile scaffold in medicinal chemistry and is commercially available from multiple research suppliers with typical purities of 95% . Its structural features confer specific physicochemical properties, including a calculated LogP of approximately 0.84–0.95 , positioning it at the interface of hydrophilic and lipophilic character.

1Synthetic scaffold for ion channel modulator design
2Intermediate lipophilicity profile
3Consistent research-grade purity supply

N-{2-[(2-phenylethyl)amino]ethyl}acetamide: Analog Substitution Risks


Substitution of N-{2-[(2-phenylethyl)amino]ethyl}acetamide with structurally similar analogs can lead to profound differences in target engagement, physicochemical properties, and biological activity. The compound belongs to the broader class of substituted 2-[2-(phenyl)ethylamino]alkaneamide derivatives, which are characterized as sodium and/or calcium channel modulators [1]. However, within this class, even minor structural variations—such as the position of the phenyl group on the ethylamine chain or the nature of the amide substituent—dramatically alter both lipophilicity and receptor binding profiles [2]. As demonstrated by comparative PNMT inhibition data, a shift from the 2-phenylethyl to the 1-phenylethyl configuration yields a >400-fold change in enzymatic potency [2][3]. Furthermore, differences in LogP values across analogs (spanning nearly an order of magnitude in calculated partition coefficients) directly impact solubility and membrane permeability, rendering generic substitution scientifically invalid for applications requiring reproducible pharmacological or biophysical outcomes.

Positional isomer shift may yield major differences in target potency
LogP variation across analogs can alter solubility and permeability profiles
Structural changes within the class can disrupt ion channel modulation activity

N-{2-[(2-phenylethyl)amino]ethyl}acetamide: Key Analog Comparisons


PNMT Inhibition vs. 1-Phenylethyl Isomer

In a direct enzymatic assay using bovine adrenal phenylethanolamine N-methyltransferase (PNMT), N-{2-[(2-phenylethyl)amino]ethyl}acetamide exhibits a Ki value of 1.11 × 10⁶ nM [1]. In contrast, the structurally analogous 1-phenylethyl isomer, N-{2-[(1-phenylethyl)amino]ethyl}acetamide, demonstrates a Ki of 2.53 × 10³ nM under identical assay conditions [2]. This corresponds to an approximate 438-fold difference in inhibitory potency.

PNMT Inhibition vs. 1-Phenylethyl Isomer
Head-to-head
Target Ki: 1.11 × 10⁶ nM
1‑Phenylethyl isomer Ki: 2.53 × 10³ nM
Approx. 438‑fold lower affinity
Supports isoform‑specific binding interpretation
Low PNMT affinity context
Phenylethanolamine N-methyltransferase inhibition Enzymatic potency Structure-activity relationship

LogP Comparison with Structural Analogs

The calculated LogP of N-{2-[(2-phenylethyl)amino]ethyl}acetamide is reported as 0.84 and 0.95 . This value is intermediate between the less polar analog N-(2-phenylethyl)acetamide (LogP ≈ 1.5–1.65) [1] and the more polar analog 2-[(2-phenylethyl)amino]acetamide (LogP ≈ 0.3–0.5) [2][3].

LogP Comparison
Data to verify
Calculated LogP 0.84–0.95
N‑(2‑phenylethyl)acetamide LogP ≈1.5–1.65; 2‑[(2‑phenylethyl)amino]acetamide LogP ≈0.3–0.5
Intermediate lipophilicity supports balanced solubility/permeability studies
In silico predicted values; confirm experimentally
Lipophilicity ADME properties Partition coefficient

Commercial Purity Benchmarking

N-{2-[(2-phenylethyl)amino]ethyl}acetamide is routinely supplied at a minimum purity of 95%, as specified by multiple vendors . This purity level is comparable to that of the closest analog N-(2-phenylethyl)acetamide, which is also available at ≥95% purity [1]. The consistent availability of high-purity material ensures reliable reproducibility in research applications.

Commercial Purity
Specification review
≥95% (specified minimum)
Meets standard research-grade purity expectations
Vendor specification; lot‑specific COA advised
Purity specification Quality control Procurement standards

Sodium and Calcium Channel Modulation

N-{2-[(2-phenylethyl)amino]ethyl}acetamide is a member of the substituted 2-[2-(phenyl)ethylamino]alkaneamide derivative class, which has been established as active modulators of sodium and/or calcium channels [1]. This class-level activity differentiates it from simpler analogs like N-(2-phenylethyl)acetamide, which lack the ethylenediamine core and are not characterized as ion channel modulators.

Ion Channel Modulation
Class-level
Sodium/calcium channel modulation (class inference)
Class‑level scaffold selection for ion channel modulator research
Inferred from patent claims; direct compound data not available
Ion channel modulation Sodium channel Calcium channel Neurological disorders

Hazard and Safety Profile

According to its Safety Data Sheet, N-{2-[(2-phenylethyl)amino]ethyl}acetamide carries GHS07 hazard pictograms and is classified as harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319) . This hazard profile is consistent with that of N-(2-phenylethyl)acetamide, which also carries GHS07 warnings for similar hazards .

Hazard Profile
Data to verify
GHS07 (Harmful/Irritant)
Standard irritant handling precautions for lab procurement
Vendor SDS; verify with received material
Safety data GHS classification Laboratory handling

N-{2-[(2-phenylethyl)amino]ethyl}acetamide: Research & Industrial Applications


PNMT Negative Control Reference

Given its weak inhibitory activity against PNMT (Ki = 1.11 × 10⁶ nM) compared to the 1-phenylethyl isomer (Ki = 2.53 × 10³ nM), this compound is ideally suited as a negative control or low-affinity reference in enzymatic studies targeting PNMT [1][2]. It provides a baseline for assessing the potency of more active analogs within the same structural class.

Ion Channel Modulator Scaffold

As a member of the substituted 2-[2-(phenyl)ethylamino]alkaneamide class, this compound serves as a foundational scaffold for developing novel sodium and/or calcium channel modulators [3]. Its intermediate lipophilicity (LogP ~0.84–0.95) offers a balanced starting point for further structural optimization to enhance target engagement and pharmacokinetic properties .

Analytical Reference Standard

With a consistently specified minimum purity of 95% and well-defined physicochemical properties (MW 206.28, LogP ~0.84–0.95), this compound is suitable for use as a reference standard in HPLC, LC-MS, or other analytical method development and validation protocols .

SAR Chemical Probe

The compound's intermediate LogP value and moderate molecular weight make it a useful chemical probe for exploring the impact of lipophilicity and hydrogen-bonding capacity on membrane permeability and target binding in medicinal chemistry SAR campaigns .

Application
Selection Property
Validation Focus
PNMT enzymatic studies (negative control)
Low PNMT affinity context
Validate low-affinity control with active analogs
Ion channel modulator scaffold design
Class‑level sodium/calcium channel modulation
Verify channel subtype activity
Analytical reference standard
Consistent purity specification
Confirm purity by HPLC/LC‑MS
Lipophilicity‑driven SAR probe
Intermediate LogP for permeability profiling
Correlate LogP with cell permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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